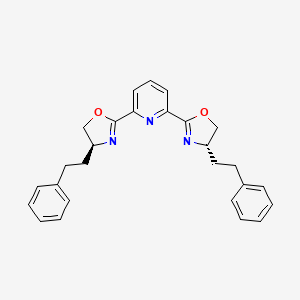
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a boronic acid derivative with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its potential use in chemical synthesis, biological research, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R)-BoroAbu-(+)-Pinanediol-hydrochloride typically involves multiple steps, starting with the preparation of the core boronic acid structure. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: (R)-BoroAbu-(+)-Pinanediol-hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups. These products can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry: In chemistry, (R)-BoroAbu-(+)-Pinanediol-hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to specific biological targets makes it useful in probing biological processes and developing new therapeutic strategies.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving boronic acid-sensitive targets.
Industry: In industry, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials and industrial chemicals.
Mécanisme D'action
The mechanism by which (R)-BoroAbu-(+)-Pinanediol-hydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, particularly cysteine residues in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Molecular Targets and Pathways: The compound targets specific enzymes and proteins involved in key biological pathways. By binding to these targets, it can influence cellular processes and signaling pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Some compounds similar to (R)-BoroAbu-(+)-Pinanediol-hydrochloride include other boronic acid derivatives, such as phenylboronic acid and salicylaldehyde-based boronic acids
Uniqueness: What sets this compound apart from its counterparts is its specific stereochemistry and the presence of the pinanediol moiety. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
319009-92-2 |
|---|---|
Formule moléculaire |
C13H25BClNO2 |
Poids moléculaire |
273.61 g/mol |
Nom IUPAC |
(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9-,10+,11-,13-;/m0./s1 |
Clé InChI |
LJWNZQDARYOFCF-JZLBRFDUSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
SMILES isomérique |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC)N.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester](/img/structure/B1506705.png)












